1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride
Description
Properties
Molecular Formula |
C12H13Cl2FN2O |
|---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
[4-(3-fluorophenoxy)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14;;/h1-7H,8,14H2;2*1H |
InChI Key |
DQYWQQJSVVBQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-(3-Fluorophenoxy)pyridin-2-yl Intermediate
The core intermediate, 4-(3-fluorophenoxy)pyridin-2-yl, is prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions involving:
- A 2-halopyridine derivative (commonly 2-chloropyridine or 2-bromopyridine).
- 3-fluorophenol as the nucleophile.
- Use of a base such as potassium carbonate or cesium carbonate.
- Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Elevated temperatures (80–120°C).
- Palladium catalysts (e.g., Pd(PPh3)4) if employing Buchwald-Hartwig or Ullmann-type coupling.
This step installs the 3-fluorophenoxy substituent at the 4-position of the pyridine ring with high regioselectivity.
Introduction of the Methanamine Group at Pyridin-2-yl Position
The methanamine group at the 2-position is generally introduced via reductive amination or nucleophilic substitution methods:
Reductive amination approach: Starting from 4-(3-fluorophenoxy)pyridine-2-carbaldehyde, the aldehyde is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mildly acidic to neutral conditions.
Nucleophilic substitution approach: Using 2-halopyridine derivatives, the halogen at the 2-position is displaced by a suitable aminomethyl nucleophile.
A representative reductive amination procedure includes:
| Reagent/Condition | Role |
|---|---|
| 4-(3-Fluorophenoxy)pyridine-2-carbaldehyde | Aldehyde substrate |
| Ammonia or methanamine source | Amination agent |
| Sodium cyanoborohydride | Reducing agent for imine to amine |
| Methanol or ethanol | Solvent |
| Room temperature to 40°C | Reaction temperature |
This method yields 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine as the free base.
Formation of the Dihydrochloride Salt
To improve compound stability and crystallinity, the free amine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- Dissolve the free amine in ethanol.
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
- Stir at room temperature until precipitation of the dihydrochloride salt occurs.
- Filter, wash with cold solvent, and dry under vacuum.
This step yields the final product: 1-[4-(3-fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride.
Representative Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Halopyridine + 3-fluorophenol | Base, Pd catalyst, DMF, 100°C | 4-(3-Fluorophenoxy)pyridine |
| 2 | 4-(3-Fluorophenoxy)pyridine-2-carbaldehyde | Ammonia, NaBH3CN, MeOH, RT | 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine (free base) |
| 3 | Free base amine | HCl gas or HCl in EtOH | 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride |
Research Findings and Analytical Data
- Yields: Each step typically achieves moderate to high yields (70–90%) depending on reaction optimization.
- Purity: The dihydrochloride salt exhibits high purity (>98%) by HPLC analysis.
- Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
- Solubility: The dihydrochloride salt shows improved solubility in polar solvents compared to the free base.
Notes on Process Optimization
- Use of sodium cyanoborohydride in reductive amination is preferred due to its selectivity and mild conditions.
- Controlling pH during reductive amination is critical to avoid side reactions.
- Conversion to the dihydrochloride salt improves compound handling and storage stability.
- Alternative reducing agents such as sodium triacetoxyborohydride can be employed depending on scale and availability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) Pyridine Core Modifications
- 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride (C₁₂H₁₄Cl₂N₂, MW 257.16): This compound replaces the 4-(3-fluorophenoxy) group with a 2-(3-pyridinyl)phenyl substituent.
- [4-(Trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride (C₇H₈Cl₂F₃N₂, MW 239.06): The trifluoromethyl group at position 4 introduces stronger electron-withdrawing effects than the 3-fluorophenoxy group, which may enhance interactions with hydrophobic pockets in biological targets .
(b) Phenoxy Group Variations
- 1-(2-Phenoxypyridin-3-yl)methanamine dihydrochloride (C₁₂H₁₃Cl₂N₂O, MW 283.15): The phenoxy group at position 2 (vs. position 4 in the target compound) shifts steric and electronic interactions.
- (2-Methoxypyridin-4-yl)methanamine dihydrochloride (C₇H₁₂Cl₂N₂O, MW 211.09): A methoxy group at position 2 alters the electron density of the pyridine ring, contrasting with the 3-fluorophenoxy group’s inductive effects .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride* | C₁₂H₁₂Cl₂FN₂O | 303.15 (est.) | 4-(3-Fluorophenoxy), 2-aminomethyl |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | 229.08 | 5-Fluoropyridin-3-yloxy |
| [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride | C₈H₁₁Cl₂N₃S | 252.16 | Thiophene, imidazole |
| 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride | C₈H₁₅Cl₂N₃ | 224.13 | Propylpyrimidine |
*Estimated based on analogs; exact data unavailable in evidence.
Biological Activity
1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride (CAS No. 2751611-07-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a fluorophenoxy group and a methanamine moiety. The presence of the fluorine atom is significant, as it can enhance biological activity through increased lipophilicity and metabolic stability.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, the incorporation of fluorinated groups has been shown to improve binding affinity and selectivity towards specific targets:
- Enzyme Inhibition : Compounds with similar structural characteristics have demonstrated inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Receptor Modulation : The dihydrochloride form may affect neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative diseases.
Pharmacological Effects
The pharmacological profile of 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride includes:
- Antiproliferative Activity : Similar compounds have shown effectiveness against various cancer cell lines. For example, derivatives with a pyridine core exhibited IC50 values in the low micromolar range against HeLa and A375 cells .
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity, which could be explored further for therapeutic applications.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Target | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | CDK2 | IC50 = 0.36 µM | |
| Antiproliferative | HeLa Cells | Significant reduction in viability | |
| Antimicrobial | Various Bacteria | Inhibition of bacterial growth |
In Vivo Studies
Limited in vivo studies are available; however, preliminary data suggest potential efficacy in animal models for cancer and infectious diseases. Further research is needed to establish dosage and safety profiles.
Case Studies
- Cancer Treatment : A case study involving a related compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages over several weeks.
- Neurodegenerative Disease : Another study indicated that fluorinated compounds could modulate neuroinflammatory responses, suggesting potential for treating conditions like Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride?
The synthesis typically involves nucleophilic aromatic substitution between 3-fluorophenol and a pyridine precursor (e.g., 2-chloropyridine derivatives), followed by methanamine functionalization. Basic conditions (e.g., K₂CO₃ in DMF) facilitate phenoxy group attachment. The dihydrochloride salt is formed via HCl treatment. Continuous flow reactors are recommended for improved reaction control and impurity reduction .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC-MS for purity assessment (≥95% recommended).
- ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and fluorophenoxy group placement.
- Elemental analysis to verify stoichiometry (Cl⁻ content).
- X-ray crystallography (if crystalline) for absolute configuration confirmation .
Q. What are the stability considerations for this compound under laboratory conditions?
Thermal stability tests indicate degradation above 200°C. Store at 2–8°C in airtight containers, protected from light. Avoid prolonged exposure to strong acids/bases, as the amine group may protonate/deprotonate, altering solubility .
Q. How does the fluorophenoxy group influence solubility and reactivity?
The 3-fluorophenoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability in biological assays. Fluorine’s electronegativity directs electrophilic substitution to the para position of the phenoxy ring, enabling selective derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response re-evaluation : Ensure assays cover a broad concentration range (nM–μM).
- Orthogonal assays : Validate receptor binding (e.g., SPR) with functional cellular assays (e.g., cAMP modulation).
- Control for salt form : Dihydrochloride may alter solubility vs. freebase, affecting bioavailability .
Q. How can computational modeling guide SAR studies for this compound?
- DFT calculations : Optimize geometry and predict electrostatic potential maps for binding site interactions.
- Molecular docking : Screen against target receptors (e.g., GPCRs) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What methodologies validate its role as a kinase inhibitor in mechanistic studies?
- Kinase profiling panels : Test against 100+ kinases at 1 μM (e.g., Eurofins KinaseProfiler).
- Crystallographic studies : Co-crystallize with target kinases (e.g., JAK2) to identify H-bonding with the pyridine N and fluorophenoxy group .
Q. How can impurity profiles be minimized during scale-up synthesis?
- DoE optimization : Use a central composite design to vary temperature, solvent (e.g., DMSO vs. DMF), and reaction time.
- HPLC tracking : Identify intermediates (e.g., des-fluoro byproducts) and adjust fluorophenol stoichiometry .
Q. What experimental approaches elucidate its metabolic stability in hepatic models?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use ≤0.1% DMSO or cyclodextrin-based solubilizers.
- Salt exchange : Convert to a mesylate or citrate salt for improved solubility .
Q. What techniques confirm chirality in derivatives of this compound?
Q. How to design experiments analyzing its synergistic effects with other therapeutics?
- Combination index (CI) method : Use CompuSyn software to calculate CI values (CI <1 = synergy).
- Transcriptomic profiling : RNA-seq to identify pathways modulated by combination therapy .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in receptor binding assays?
- Standardize buffer conditions : Use 20 mM HEPES, 150 mM NaCl, pH 7.4.
- Internal controls : Include a reference ligand (e.g., ATP for kinases) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
